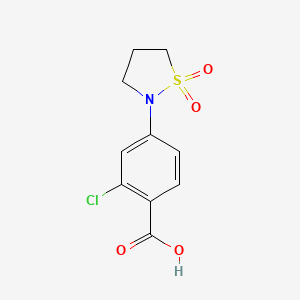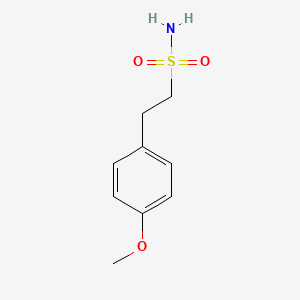
2-(4-Methoxyphenyl)ethane-1-sulfonamide
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 76653-15-1 . It has a molecular weight of 215.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-methoxyphenyl)ethanesulfonamide . The InChI code is 1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including compounds related to 2-(4-Methoxyphenyl)ethane-1-sulfonamide, have been synthesized and evaluated for their potential as inhibitors of carbonic anhydrase. One such derivative, SBAM, has shown significant inhibitory activity, particularly against carbonic anhydrase isoform II, suggesting potential applications in this area (Arslan, Çakır, & Uğraş, 2002).
Microbial Resolution and Oxidation Studies
1,2-bis-(methoxyphenyl)ethane-1,2-diol, a compound structurally related to 2-(4-Methoxyphenyl)ethane-1-sulfonamide, has been used in microbial resolution and asymmetric oxidation studies, utilizing Trichoderma viride and other catalysts for stereoselective epoxidation and oxidation of sulfides (Yamamoto et al., 1989).
Synthesis of Sulfonamide Derivatives
The title compound 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl]benzene-1-sulfonamide 2 has been synthesized. This compound was created through a reaction involving chlorosulfonic acid and subsequent amidation, indicative of the chemical versatility and potential applications in synthesis of sulfonamide derivatives (Hayun et al., 2012).
Antibacterial Activity
A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives were synthesized and evaluated for antibacterial activity. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of sulfonamide derivatives in antibacterial applications (Aziz‐ur‐Rehman et al., 2013).
Antioxidant Activity
Benzoin derivatives including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl]-2-[4’-methoxyphenyl] ethane have been synthesized and their antioxidant activities have been studied. The presence of electron-withdrawing and electron-donating groups was found to enhance the antioxidant activity, offering insights into the design of antioxidant agents (Thanuja et al., 2022).
Antitumor Potential
Sulfonamides, including those derived from compounds similar to 2-(4-Methoxyphenyl)ethane-1-sulfonamide, have been investigated for their antitumor potential. Studies have shown promising results, indicating the relevance of these compounds in the development of new antitumor agents (Muskinja et al., 2019).
Photophysical Properties
The effect of substituents on the photophysical properties of some 4-(2-substitutedhydrazinyl)benzenesulfonamides derivatives has been examined. These sulfonamide derivatives, including 4-methoxyphenyl, have shown varied fluorescence properties, which are valuable for applications in biological imaging and sensing (Bozkurt et al., 2016).
Gene Expression Studies in Antitumor Sulfonamides
Compounds from sulfonamide-focused libraries, including derivatives of 4-methoxybenzenesulfonamide, have been evaluated for their antitumor properties and effects on gene expression. These studies are crucial in understanding the pharmacophore structure and drug-sensitive pathways, contributing to cancer treatment research (Owa et al., 2002).
Antibacterial Activity of Quinoxaline Sulfonamides
Quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl) quinoxaline have been studied for their antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting their potential use in antibacterial therapies (Alavi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBARRRFGZDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)ethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
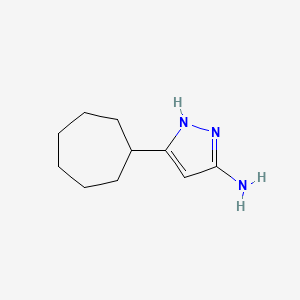
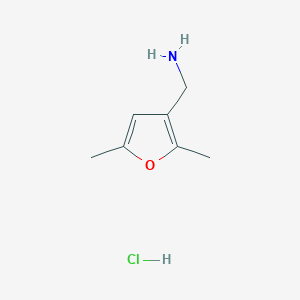
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
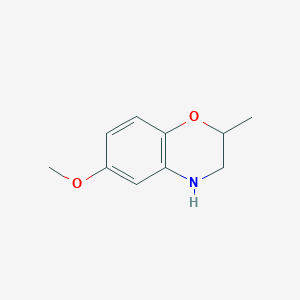
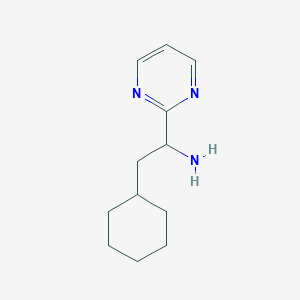
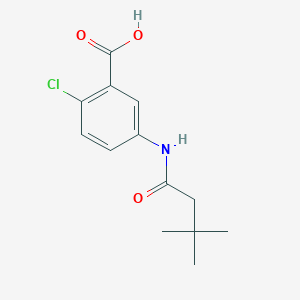
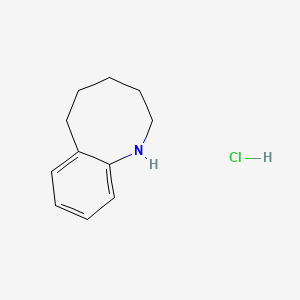
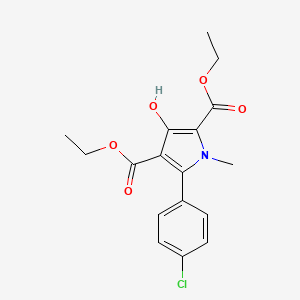
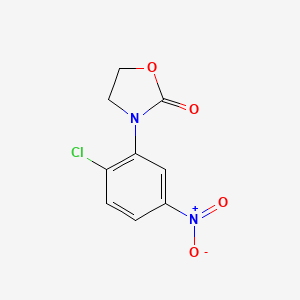
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)
